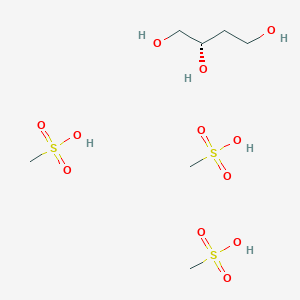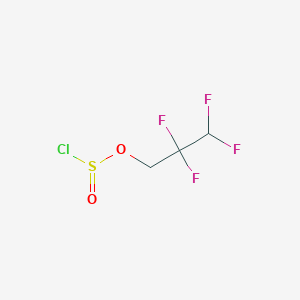
2-Methyl-3-(thiophen-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(thiophen-3-yl)aniline is an organic compound with the molecular formula C11H11NS It consists of a benzene ring substituted with a methyl group and a thiophene ring at the 2 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiophen-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzenamine and thiophene-3-carboxaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-methylbenzenamine and thiophene-3-carboxaldehyde in the presence of an acid catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(thiophen-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-3-(thiophen-3-yl)aniline has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those with potential anti-inflammatory and anticancer activities.
Materials Science: It is utilized in the creation of advanced materials, including sensors and catalysts, owing to its unique structural and electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(thiophen-3-yl)aniline depends on its application:
In Organic Electronics: The compound functions as a charge carrier, facilitating the movement of electrons or holes within a material.
In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(thiophen-2-yl)aniline: Similar structure but with the thiophene ring attached at the 2-position.
3-Methyl-2-(thiophen-3-yl)aniline: The positions of the methyl and thiophene groups are swapped.
2-Methyl-4-(thiophen-3-yl)aniline: The thiophene ring is attached at the 4-position instead of the 3-position.
Uniqueness
2-Methyl-3-(thiophen-3-yl)aniline is unique due to the specific positioning of the methyl and thiophene groups, which can influence its electronic properties and reactivity. This distinct arrangement makes it particularly valuable in applications requiring precise electronic characteristics and reactivity profiles.
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-methyl-3-thiophen-3-ylaniline |
InChI |
InChI=1S/C11H11NS/c1-8-10(3-2-4-11(8)12)9-5-6-13-7-9/h2-7H,12H2,1H3 |
InChI Key |
JDAIJQNJCAQWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


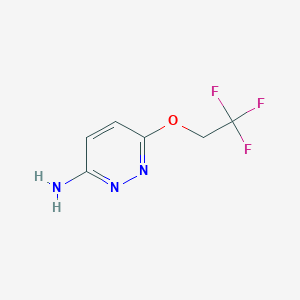
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one](/img/structure/B12071933.png)
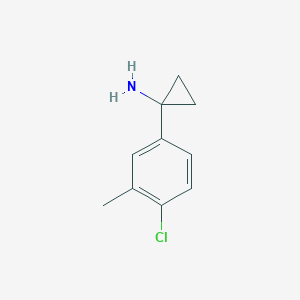
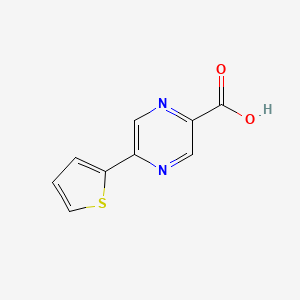
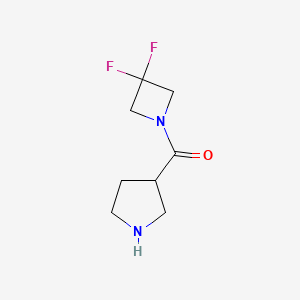
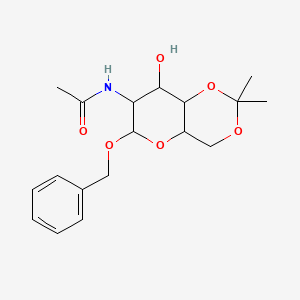
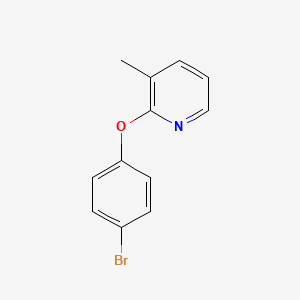


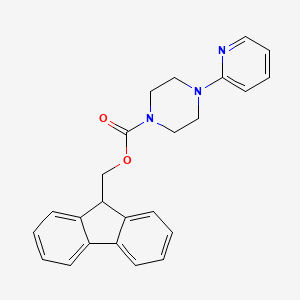
![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)
